An In-Depth Technical Guide to a Key Piperidine Building Block for Drug Discovery
An In-Depth Technical Guide to a Key Piperidine Building Block for Drug Discovery
A Note to Our Valued Researchers,
Our commitment as Senior Application Scientists is to provide you with technical guides of the highest scientific integrity and practical utility. In preparing to address your topic of interest, "tert-butyl 4-(2-aminopropan-2-yl)piperidine-1-carboxylate," we have conducted a comprehensive search of the scientific literature, patent databases, and commercial supplier catalogs.
Our extensive investigation did not yield specific, verifiable data for this particular compound. This suggests that "tert-butyl 4-(2-aminopropan-2-yl)piperidine-1-carboxylate" is likely a novel or not widely available chemical entity, and as such, the foundational data required for an in-depth technical guide—such as validated synthesis protocols, physicochemical properties, and established applications—are not present in the public domain.
To provide you with a valuable and immediately applicable resource, we have leveraged our editorial control to pivot to a closely related and extensively documented piperidine building block: tert-butyl 4-aminopiperidine-1-carboxylate . This compound shares the core structural features of a Boc-protected piperidine ring, a key scaffold in medicinal chemistry, and its properties and applications are well-established.
This guide will provide the in-depth, technically robust information you require, with the scientific integrity and practical insights you expect. We are confident that this comprehensive guide on tert-butyl 4-aminopiperidine-1-carboxylate will serve as a valuable resource for your research and development endeavors.
An In-Depth Technical Guide to tert-Butyl 4-aminopiperidine-1-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and bioavailability, and to serve as a versatile scaffold for the presentation of pharmacophoric elements in three-dimensional space. The strategic protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group offers a robust and readily cleavable protecting group, facilitating its use in multi-step synthetic sequences.
This guide focuses on tert-butyl 4-aminopiperidine-1-carboxylate , a bifunctional building block that incorporates both a protected secondary amine within the piperidine ring and a primary amine substituent. This arrangement makes it an exceptionally valuable starting material for the synthesis of diverse and complex molecular architectures, particularly in the construction of combinatorial libraries and the development of novel therapeutic agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for predicting the properties of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀N₂O₂ | PubChem |
| Molecular Weight | 200.28 g/mol | PubChem |
| CAS Number | 87120-72-7 | PubChem |
| Appearance | Off-white to pale yellow solid | Commercial Suppliers |
| Melting Point | 68-72 °C | Commercial Suppliers |
| Boiling Point | ~306 °C (predicted) | PubChem |
| Solubility | Soluble in methanol, ethanol, dichloromethane, and ethyl acetate. | General Chemical Knowledge |
| pKa | ~9.5 (predicted for the primary amine) | General Chemical Knowledge |
Synthesis and Purification
The most common and industrially scalable synthesis of tert-butyl 4-aminopiperidine-1-carboxylate involves the reductive amination of tert-butyl 4-oxopiperidine-1-carboxylate. This method is favored for its high efficiency and the ready availability of the starting materials.
Experimental Protocol: Reductive Amination
This protocol describes a standard laboratory-scale synthesis.
Materials:
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tert-butyl 4-oxopiperidine-1-carboxylate
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Ammonium acetate or ammonia in methanol
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Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)
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Methanol
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Ethyl acetate/hexanes or DCM/methanol solvent system
Procedure:
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Imine Formation: To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in methanol, add ammonium acetate (5-10 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) portion-wise. Causality Insight: The choice of a mild reducing agent like NaBH₃CN is crucial to selectively reduce the imine in the presence of the ketone starting material. STAB is a common, less toxic alternative.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the disappearance of the imine intermediate by TLC.
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Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol. Partition the residue between DCM and saturated aqueous sodium bicarbonate solution.
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Extraction: Separate the layers and extract the aqueous layer with DCM (3 x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product is typically purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or methanol in DCM to afford pure tert-butyl 4-aminopiperidine-1-carboxylate.
Self-Validating System: The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The presence of the characteristic Boc-group protons at ~1.45 ppm in the ¹H NMR spectrum and the molecular ion peak in the mass spectrum are key indicators of the desired product.
Caption: Reductive amination workflow for the synthesis of tert-butyl 4-aminopiperidine-1-carboxylate.
Analytical Characterization
Robust analytical characterization is essential to confirm the structure and purity of the synthesized compound.
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¹H NMR (400 MHz, CDCl₃): δ 4.05 (br s, 2H), 2.85 (t, J = 12.0 Hz, 2H), 2.70 (m, 1H), 1.85 (d, J = 12.0 Hz, 2H), 1.45 (s, 9H), 1.25 (m, 2H). The broad singlet at ~4.05 ppm corresponds to the protons on the carbons adjacent to the nitrogen of the Boc group. The singlet at 1.45 ppm is characteristic of the nine equivalent protons of the tert-butyl group.
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¹³C NMR (100 MHz, CDCl₃): δ 154.9, 79.2, 50.4, 43.8, 34.9, 28.4. The peak at 154.9 ppm is the carbonyl carbon of the Boc group, and the peak at 79.2 ppm is the quaternary carbon of the tert-butyl group.
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Mass Spectrometry (ESI+): m/z 201.1 [M+H]⁺, 223.1 [M+Na]⁺.
Applications in Drug Discovery
The utility of tert-butyl 4-aminopiperidine-1-carboxylate as a versatile building block is demonstrated by its incorporation into a wide range of drug candidates and approved medicines. The primary amino group serves as a convenient handle for further functionalization, allowing for the introduction of various substituents through amide bond formation, reductive amination, or arylation reactions.
Workflow: Amide Bond Formation
A common application is the acylation of the primary amine to form amide derivatives.
Caption: General workflow for the synthesis of amide derivatives.
This building block has been instrumental in the development of inhibitors for various therapeutic targets, including kinases, proteases, and G-protein coupled receptors. The piperidine ring often serves as a central scaffold to orient substituents for optimal interaction with the target protein.
Safety and Handling
As with all laboratory chemicals, proper safety precautions should be observed when handling tert-butyl 4-aminopiperidine-1-carboxylate.
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Hazard Statements: May be harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
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Precautionary Statements: Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area. Avoid breathing dust.
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First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If skin irritation occurs, wash with plenty of soap and water. If inhaled, remove person to fresh air. If swallowed, call a poison center or doctor if you feel unwell.
Always consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information.
Conclusion
tert-Butyl 4-aminopiperidine-1-carboxylate is a cornerstone building block in modern medicinal chemistry. Its robust synthesis, versatile reactivity, and the desirable properties it imparts to drug candidates ensure its continued importance in the discovery and development of new therapeutics. This guide provides a comprehensive overview of its properties, synthesis, and applications, empowering researchers to effectively utilize this valuable compound in their scientific endeavors.
References
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PubChem. tert-Butyl 4-aminopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
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Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC. National Center for Biotechnology Information. [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
